4H-Oxazol-5-one, 4-anthracen-9-ylmethylene-2-phenyl-

Description

Introduction to 4H-Oxazol-5-one, 4-Anthracen-9-ylmethylene-2-phenyl-

Historical Context and Discovery of Oxazolone Derivatives

Oxazolones, first synthesized in the late 19th century, emerged from foundational work in heterocyclic chemistry. The Erlenmeyer azlactone synthesis, reported in 1893, marked a pivotal advancement by enabling the condensation of aldehydes with acylated amino acids like hippuric acid (N-benzoyl glycine) in the presence of acetic anhydride. This method produced 4-alkylidene-5(4H)-oxazolones, establishing a versatile route for diversifying oxazolone derivatives. Later, Bergmann and colleagues expanded synthetic strategies by demonstrating that α-haloacyl amino acids could undergo cyclization with acetic anhydride to yield oxazolones. These historical methods laid the groundwork for modern adaptations, including the synthesis of 4-anthracen-9-ylmethylene-2-phenyl-4H-oxazol-5-one, which incorporates anthracene through analogous condensation reactions.

The integration of polyaromatic hydrocarbons like anthracene into oxazolones reflects a broader trend in 20th-century chemistry to enhance molecular functionality. For instance, the Bergmann synthesis’s adaptation to aromatic aldehydes allowed for the incorporation of anthracene-9-carboxaldehyde, yielding derivatives with extended conjugation. Such innovations underscore the compound’s lineage within a rich tradition of heterocyclic design.

Structural Classification Within Heterocyclic Chemistry

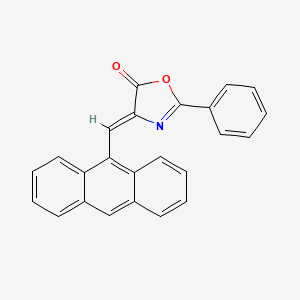

4H-Oxazol-5-one, 4-anthracen-9-ylmethylene-2-phenyl- belongs to the oxazolone family, a class of five-membered heterocycles containing both oxygen and nitrogen atoms. The core structure consists of an oxazolone ring (C₃H₃NO₂) with substituents at the 2- and 4-positions. Specifically:

- Position 2 : A phenyl group contributes steric bulk and electronic stabilization via resonance.

- Position 4 : An anthracen-9-ylmethylene group introduces a planar, polyaromatic system that enhances π-π stacking interactions and alters electronic properties.

The compound is classified as a 4H-oxazol-5-one isomer, distinguished by the carbonyl group at position 5 and the exocyclic double bond at position 4. This structural arrangement contrasts with other isomers, such as 2-(5H)-oxazolone, where substituent positioning markedly affects reactivity and stability. The anthracenylmethylene group further differentiates it from simpler oxazolones, as its fused aromatic system increases molecular rigidity and absorption characteristics.

Table 1: Key Structural Features of 4H-Oxazol-5-one, 4-Anthracen-9-ylmethylene-2-phenyl-

Significance of Anthracene and Phenyl Substituents in Molecular Design

The anthracene and phenyl groups play critical roles in modulating the compound’s physicochemical and functional properties:

Anthracene Moiety :

- Electronic Effects : Anthracene’s fused benzene rings create a delocalized π-system that lowers the energy gap between highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO), enhancing light absorption and charge transport. This property is exploited in optoelectronic applications, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells.

- Steric Considerations : The planar structure of anthracene promotes π-π interactions with adjacent aromatic systems, influencing crystal packing and solubility.

Phenyl Group :

- Electron Withdrawing/Donating Effects : Depending on substitution patterns, the phenyl ring can donate or withdraw electron density via resonance, fine-tuning the oxazolone core’s reactivity.

- Stabilization : The phenyl group’s steric bulk enhances thermal stability, a trait critical for high-temperature applications.

The synergy between these substituents is evident in the compound’s potential applications. For example, anthracene’s photophysical properties, combined with the oxazolone core’s ability to participate in hydrogen bonding, suggest utility in sensors or photovoltaic materials. Meanwhile, the phenyl group’s versatility allows for further functionalization, enabling targeted modifications for specific industrial or pharmacological needs.

Properties

Molecular Formula |

C24H15NO2 |

|---|---|

Molecular Weight |

349.4 g/mol |

IUPAC Name |

(4Z)-4-(anthracen-9-ylmethylidene)-2-phenyl-1,3-oxazol-5-one |

InChI |

InChI=1S/C24H15NO2/c26-24-22(25-23(27-24)16-8-2-1-3-9-16)15-21-19-12-6-4-10-17(19)14-18-11-5-7-13-20(18)21/h1-15H/b22-15- |

InChI Key |

AROMXMLHLSEAAI-JCMHNJIXSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C2=N/C(=C\C3=C4C=CC=CC4=CC5=CC=CC=C53)/C(=O)O2 |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)O2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Anthracen-9-ylmethylene)-2-phenyloxazol-5(4H)-one typically involves a condensation reaction between anthracene-9-carbaldehyde and 2-phenyloxazole-5(4H)-one. The reaction is usually catalyzed by an acid, such as hydrochloric acid, and carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Condensation Reactions

The electrophilic oxazolone ring facilitates condensation with nucleophiles like amines or alcohols. These reactions typically occur under mild conditions (room temperature to 80°C) and yield derivatives with modified biological or photophysical properties.

Example : Cyclocondensation with 4-methoxybenzaldehyde in acetic anhydride yields 4-(4-methoxybenzylidene) derivatives, which demonstrated significant analgesic activity in murine models .

Nucleophilic Attack

The carbonyl group at position 5 and the exocyclic double bond at position 4 are primary sites for nucleophilic additions.

Mechanistic Insights

-

Carbonyl Reactivity : The oxazolone’s C=O undergoes nucleophilic addition, forming intermediates that can cyclize into heterocycles (e.g., pyranones, pyrazoles).

-

Exocyclic Double Bond : The α,β-unsaturated system allows Michael additions, particularly with thiols or amines, forming adducts with potential bioactivity.

Key Reaction :

Cycloadditions

The conjugated diene system in the anthracene moiety participates in [4+2] and [2+2] cycloadditions.

| Reaction Type | Conditions | Product | Application |

|---|---|---|---|

| Diels-Alder | Thermal, 100–120°C | Anthracene-annulated cyclohexenes | Organic electronics |

| [2+2] Photocycloaddition | UV light, inert atmosphere | Cyclobutane-fused oxazolones | Photoresponsive materials |

Notable Example : Reaction with benzyne (48 ) in dry acetonitrile produces cycloadduct 49 via a (2π+2π) mechanism, confirmed by X-ray crystallography .

Hydrolysis and Ring-Opening

Acidic or basic hydrolysis cleaves the oxazolone ring, yielding carboxylic acid derivatives.

| Conditions | Product | Downstream Utility |

|---|---|---|

| H₂SO₄ (dilute), Δ | 2-Acetoxy-3-(p-hydroxyphenyl)propenoic acid (52 ) | Precursor to β-lactams |

| NaOH (aq), RT | Levulinic acid derivatives | Synthesis of pyranones |

Mechanism :

Alkylation and Arylation

The oxazolone’s nitrogen and oxygen atoms serve as sites for alkylation, enhancing solubility or bioactivity.

Case Study : Alkylation with methyl groups at C-2 increased tyrosinase inhibitory activity (IC₅₀ = 1.23 ± 0.37 µM) due to enhanced hydrophobic interactions .

Oxidation and Reduction

-

Oxidation : Treatment with m-CPBA epoxidizes the anthracene moiety, altering photophysical properties.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the exocyclic double bond, yielding 4,5-dihydrooxazolones with reduced electrophilicity.

Scientific Research Applications

Structural Comparison

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Benzylidene-2-phenyloxazolone | Contains a benzylidene group instead of anthracene | Known for strong antimicrobial properties |

| 2-(Phenylmethylene)-5(4H)-oxazolone | Lacks the anthracene moiety but retains oxazolone structure | Exhibits significant anticancer activity |

| 5(4H)-Oxazolone, 2-Pyridylmethyl | Substituted with pyridine instead of phenyl | Shows different pharmacological profiles |

Organic Electronics

The photophysical properties of 4H-Oxazol-5-one, 4-anthracen-9-ylmethylene-2-phenyl-, make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The anthracene component enhances light absorption and emission properties, which are critical for efficient device performance.

Medicinal Chemistry

Research indicates that compounds in the oxazolone class exhibit a range of biological activities. Preliminary studies suggest that 4H-Oxazol-5-one, 4-anthracen-9-ylmethylene-2-phenyl- may have potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. However, further pharmacological studies are required to elucidate its mechanisms of action and therapeutic efficacy.

Case Studies

- Anticancer Activity : A study investigated the cytotoxic effects of various oxazolone derivatives, including 4H-Oxazol-5-one, 4-anthracen-9-ylmethylene-2-phenyl-, on human cancer cell lines. Results indicated significant growth inhibition in treated cells compared to controls, suggesting potential for development as a chemotherapeutic agent.

- Photostability in OLEDs : Research demonstrated that incorporating this compound into OLED devices improved stability and efficiency. Devices utilizing this compound showed enhanced luminance and reduced degradation over time compared to traditional materials.

Mechanism of Action

The mechanism of action of 4-(Anthracen-9-ylmethylene)-2-phenyloxazol-5(4H)-one is primarily related to its ability to interact with biological molecules through π-π stacking interactions and hydrogen bonding. These interactions can disrupt cellular processes, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

- 9-(4-Phenyl)anthracene

- 9-(4-Phenylethynyl)anthracene

- 9,10-Bis(phenylethynyl)anthracene

Uniqueness

4-(Anthracen-9-ylmethylene)-2-phenyloxazol-5(4H)-one is unique due to the presence of both an anthracene moiety and an oxazole ring, which confer distinct electronic and photophysical properties. This makes it particularly useful in applications requiring strong fluorescence and stability .

Biological Activity

4H-Oxazol-5-one, 4-anthracen-9-ylmethylene-2-phenyl- (CAS No. 66404-28-2) is a synthetic compound that combines an oxazolone ring with anthracene and phenyl groups. This unique structural configuration endows the compound with notable biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 4H-Oxazol-5-one, 4-anthracen-9-ylmethylene-2-phenyl- is , with a molecular weight of approximately 349.4 g/mol. The structure features an oxazolone ring fused with an anthracene moiety, which enhances its photophysical properties and reactivity due to the electrophilic nature of the oxazolone.

Antimicrobial Activity

Research indicates that derivatives of oxazolones, including this compound, exhibit significant antimicrobial properties. In studies involving various bacterial strains such as E. coli and S. aureus, compounds within the oxazolone class have demonstrated zones of inhibition ranging from 6.1 to 13.7 mm at concentrations between 25–30 µg/mL . This suggests that 4H-Oxazol-5-one, 4-anthracen-9-ylmethylene-2-phenyl- may possess similar antibacterial activity.

Anticancer Potential

The compound's structure suggests potential anticancer properties due to its ability to interact with biological molecules through π-π stacking interactions and hydrogen bonding. These interactions can disrupt cellular processes, potentially leading to apoptosis in cancer cells. Further pharmacological studies are necessary to elucidate the precise mechanisms and efficacy against specific cancer types.

Tyrosinase Inhibition

Tyrosinase inhibitors are crucial in treating conditions like hyperpigmentation. Preliminary studies on structurally related compounds have shown varying degrees of tyrosinase inhibition, with some exhibiting IC50 values as low as 0.51 µM . While specific data for 4H-Oxazol-5-one, 4-anthracen-9-ylmethylene-2-phenyl- is limited, its structural similarity suggests it may also act as a potent tyrosinase inhibitor.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves a condensation reaction between anthracene-9-carbaldehyde and 2-phenyloxazole under acidic conditions. This method highlights its versatility in producing derivatives that may enhance biological activity or introduce novel properties.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of 4H-Oxazol-5-one, a comparison with similar compounds is essential:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 9-(4-Phenyl)anthracene | Structure | Moderate antibacterial |

| 9-(4-Phenylethynyl)anthracene | Structure | Anticancer potential |

| 2-phenyloxazole derivatives | Structure | Strong tyrosinase inhibitors |

This table illustrates how variations in structure can influence biological efficacy, emphasizing the need for further research into the specific activities of 4H-Oxazol-5-one, 4-anthracen-9-ylmethylene-2-phenyl- .

Case Studies and Research Findings

A notable study examined the antibacterial effects of various oxazolone derivatives, highlighting significant activity against S. aureus and P. aeruginosa at higher concentrations (45–60 µg/mL) . The findings support the hypothesis that structural modifications can enhance biological activity.

Another research effort focused on synthesizing and testing several oxazolone derivatives for their anticancer properties, revealing promising results that warrant further exploration into compounds like 4H-Oxazol-5-one, 4-anthracen-9-ylmethylene-2-phenyl- .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4H-oxazol-5-one derivatives with anthracene substituents?

- Methodological Answer : The synthesis typically involves a condensation reaction between anthracene-9-carbaldehyde and a preformed oxazolone precursor (e.g., 2-phenyl-5-oxazolone). Key steps include:

- Reaction conditions : Refluxing in acetic acid or ethanol under anhydrous conditions to facilitate Schiff base formation .

- Purification : Recrystallization using ethanol or toluene/ethyl acetate mixtures to isolate the product .

- Characterization : Thin-layer chromatography (TLC) with toluene-ethyl acetate systems (8.7:1.2:1.1) to monitor reaction progress .

Q. How is the crystal structure of anthracene-functionalized oxazolones determined, and what structural insights are critical?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. For example:

- Data collection : Crystals are mounted on a diffractometer at 296 K, with Mo-Kα radiation (λ = 0.71073 Å) .

- Key parameters : Mean C–C bond length (0.002 Å) and R-factor (<0.04) ensure accuracy .

- Structural features : Planarity of the oxazolone ring and π-stacking interactions between anthracene moieties influence electronic properties .

Advanced Research Questions

Q. What mechanistic studies can elucidate the reactivity of 4H-oxazol-5-one derivatives in Diels-Alder or cycloaddition reactions?

- Methodological Answer :

- Kinetic analysis : Monitor reaction rates under varying temperatures and solvent polarities to identify rate-determining steps.

- Isotopic labeling : Use deuterated analogs to track proton transfer mechanisms in cycloadditions .

- Computational modeling : Density Functional Theory (DFT) calculations to map transition states and orbital interactions (e.g., HOMO-LUMO gaps) .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR or IR) for structurally similar oxazolone derivatives?

- Methodological Answer :

- Cross-validation : Combine NMR (¹H, ¹³C, DEPT-135) with High-Resolution Mass Spectrometry (HRMS) to confirm molecular formulas .

- Solvent effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess hydrogen bonding or aggregation artifacts .

- Crystallographic alignment : Compare experimental IR/Raman spectra with simulated spectra from X-ray-derived geometries .

Q. What strategies optimize the photophysical properties of anthracene-containing oxazolones for biosensing applications?

- Methodological Answer :

- Substituent engineering : Introduce electron-withdrawing groups (e.g., -NO₂) to redshift absorption/emission maxima .

- Solvatochromic studies : Measure fluorescence quantum yields in solvents of varying polarity (e.g., hexane vs. DMF) to assess environmental sensitivity .

- Aggregation-induced emission (AIE) : Test solid-state luminescence via powder XRD and fluorescence microscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.